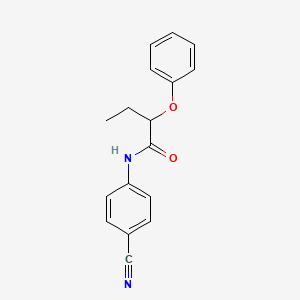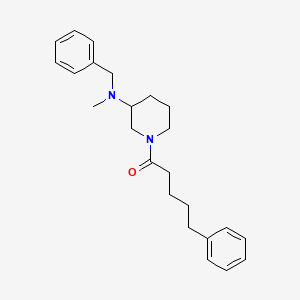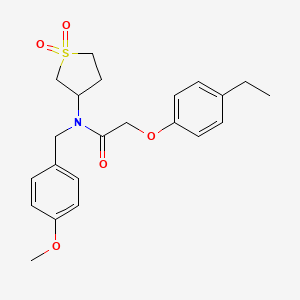![molecular formula C15H12N4O3 B4078076 5-[1-(4-Nitrophenyl)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B4078076.png)
5-[1-(4-Nitrophenyl)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Vue d'ensemble
Description
5-[1-(4-Nitrophenyl)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a pyridine ring, an oxadiazole ring, and a nitrophenyl group, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-Nitrophenyl)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole typically involves the reaction of 4-nitroacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with cyanogen bromide to yield the oxadiazole ring. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like cyanogen bromide.
Analyse Des Réactions Chimiques
Types of Reactions
5-[1-(4-Nitrophenyl)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
5-[1-(4-Nitrophenyl)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 5-[1-(4-Nitrophenyl)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole is largely dependent on its interaction with biological targets. For instance, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential enzymatic processes. The nitrophenyl group can interact with enzymes, leading to the disruption of metabolic pathways. Additionally, the oxadiazole ring can form hydrogen bonds with biological macromolecules, enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar chemical reactivity.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups often have comparable electronic properties and reactivity.
Pyridine Derivatives: These compounds share the pyridine ring and can undergo similar substitution reactions.
Uniqueness
5-[1-(4-Nitrophenyl)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole is unique due to the combination of its structural features, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
5-[1-(4-nitrophenyl)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-10(11-2-4-13(5-3-11)19(20)21)15-17-14(18-22-15)12-6-8-16-9-7-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFAFOIDLVDMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=NC(=NO2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-cyanophenyl)thio]-N-(2-nitrophenyl)benzamide](/img/structure/B4077997.png)


![N-(2-fluorophenyl)-5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzamide](/img/structure/B4078021.png)
![2-methyl-4-{2-[4-(4-nitrophenyl)piperazin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one](/img/structure/B4078032.png)

![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2,3-dichlorobenzamide](/img/structure/B4078041.png)
![N-[4-(benzyloxy)phenyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4078059.png)
![1-[2-[2-(2-Bromo-4,6-dimethylphenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4078060.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-7-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4078066.png)
![Tetrahydrofuran-2-ylmethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4078071.png)
![1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4078081.png)


